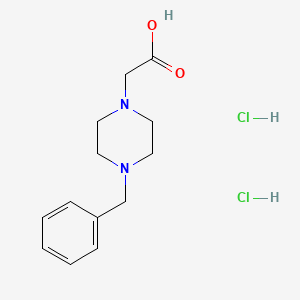

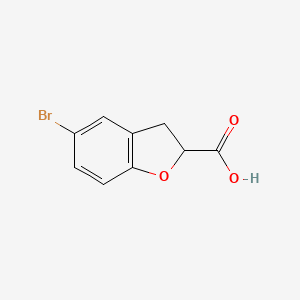

![molecular formula C6H9NO2 B1288235 Ácido 3-azabiciclo[3.1.0]hexano-1-carboxílico CAS No. 63618-04-2](/img/structure/B1288235.png)

Ácido 3-azabiciclo[3.1.0]hexano-1-carboxílico

Descripción general

Descripción

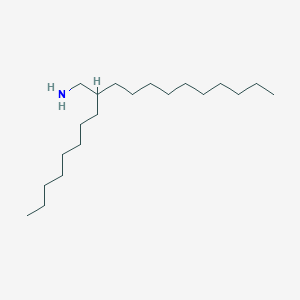

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmaceutical agents. The compound is characterized by a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached, which can be further modified to create a wide range of derivatives with potential biological activity .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various methods. A photochemical synthesis utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, providing a rapid two-step process for creating substituted 3-azabicyclo[3.2.0]heptanes . Another method involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid through simple reaction condition adjustments . Additionally, a three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness and efficiency of the process . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been achieved using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions . Lastly, the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has been utilized to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The studies have revealed a common boat conformation for the bicyclic skeleton, with substituents such as the N-benzyl group occupying equatorial positions on the heterocycle . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexane derivatives have been shown to participate in a range of chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For instance, the [2+2]-photochemical cyclization is a key reaction for constructing the bicyclic core . Electrophilic addition, rearrangement, and reductive cyclopropanation are other reactions that have been employed to synthesize and modify these compounds . The ability to perform cross-coupling reactions, such as Suzuki-Miyaura and Chan-Evans-Lam couplings, further expands the versatility of these bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their unique bicyclic structure and the substituents attached to it. These properties are critical for the compounds' solubility, stability, and reactivity, which in turn affect their potential as drug candidates. The synthesis methods developed aim to optimize these properties by introducing various functional groups, such as carboxylic acids, amines, and alcohols, which can enhance the compounds' interaction with biological systems and improve their pharmacokinetic profiles .

Aplicaciones Científicas De Investigación

Síntesis de derivados

El compuesto se utiliza en la síntesis de sus derivados mediante ciclop ropanación catalizada por paladio de maleimidas con N-tosilhidrazonas . Este proceso proporciona un amplio espectro de derivados de 3-azabiciclo[3.1.0]hexano con altos rendimientos y diastereoselectividades .

Intermediarios farmacéuticos

Los 3-azabiciclo[3.1.0]hexanos son características estructurales clave que se encuentran en una amplia gama de productos naturales biológicamente activos, fármacos y agroquímicos . Son valiosos intermediarios farmacéuticos .

Antagonista del receptor opioide

Una de las aplicaciones de los derivados de 3-azabiciclo[3.1.0]hexano es como un potente antagonista del receptor μ opioide para el tratamiento del prurito .

Inhibidor de la ketohexoquinasa

Otra aplicación es como un inhibidor de la ketohexoquinasa (KHK) para el tratamiento de la enfermedad del hígado graso no alcohólico (EHNA) .

Antagonista del receptor muscarínico

El compuesto también se utiliza como un antagonista del receptor muscarínico .

Inhibidor del canal de calcio de tipo T

Sirve como un inhibidor del canal de calcio de tipo T .

Síntesis de compuestos fluorados

Se desarrolló por primera vez una síntesis práctica de 3-azabiciclo[3.1.0]hexanos sustituidos con CHF2 . El paso clave fue la descomposición fotoquímica de pirazolinas sustituidas con CHF2 .

Compuestos bioactivos

El sistema de anillo 3-azabiciclo[3.1.0]hexil como un isóstero bicíclico conformacionalmente restringido para el motivo piperidina muestra diversas actividades biológicas y un gran potencial en la industria farmacéutica .

Safety and Hazards

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Mecanismo De Acción

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Mode of Action

The mode of action of 3-ABH derivatives is diverse, depending on the specific derivative and its target. For example, in the case of 1-aryl-substituted 3-ABHs, they inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are also diverse. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . These inhibitors can be used in the anti-hepatitis C therapy and for the treatment of COVID-19 patients .

Pharmacokinetics

The pharmacokinetics of 3-ABH derivatives can vary. For example, all the compounds showed strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s .

Result of Action

The result of the action of 3-ABH derivatives can be seen at the molecular and cellular level. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . They inhibit the replication of viruses, thereby reducing the viral load in the body .

Propiedades

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIIAWMFVLXMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262782 | |

| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63618-04-2 | |

| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63618-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What innovative synthetic approach is described in the research for producing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?

A1: The research presents a modified Reformatsky reaction as a novel method for synthesizing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [, ]. This method offers a potential alternative to traditional synthetic routes.

Q2: The papers mention a stereoselective electrocatalytic cyclization process. What is the significance of this process in synthesizing specific isomers of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives?

A2: The research highlights the use of stereoselective electrocatalytic cyclization to synthesize specific isomers of 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters from 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters [, ]. This method provides control over the stereochemistry of the final product, which is crucial for potential biological applications where specific isomers may exhibit desired activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

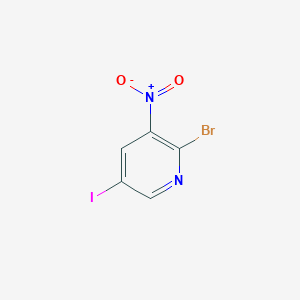

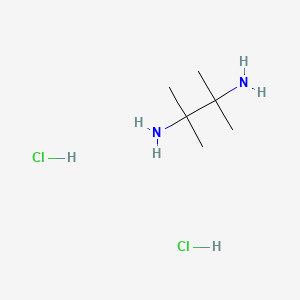

![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)